S-(2-acetamidophenyl) ethanethioate S-(2-acetamidophenyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 1204-55-3
VCID: VC18645982
InChI: InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol

S-(2-acetamidophenyl) ethanethioate

CAS No.: 1204-55-3

Cat. No.: VC18645982

Molecular Formula: C10H11NO2S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

S-(2-acetamidophenyl) ethanethioate - 1204-55-3

Specification

CAS No. 1204-55-3
Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
IUPAC Name S-(2-acetamidophenyl) ethanethioate
Standard InChI InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Standard InChI Key YQGDQHHQENADMX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC=C1SC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is S-(2-acetamidophenyl) ethanethioate, reflecting its acetylated aniline backbone and thioester functional group . Key identifiers include:

  • CAS Registry Number: 1204-55-3

  • NSC Number: 203531

  • Wikidata ID: Q82056281

  • SMILES Notation: CC(=O)NC1=CC=CC=C1SC(=O)C\text{CC(=O)NC1=CC=CC=C1SC(=O)C}

  • InChIKey: YQGDQHHQENADMX-UHFFFAOYSA-N\text{YQGDQHHQENADMX-UHFFFAOYSA-N} .

The molecular structure integrates a phenyl ring substituted at the ortho position with an acetamide group (NHCOCH3-\text{NHCOCH}_3) and a thioester linkage (SC(O)CH3-\text{SC(O)CH}_3) at the sulfur atom (Fig. 1) .

Table 1: Molecular Properties of S-(2-Acetamidophenyl) Ethanethioate

PropertyValueSource
Molecular FormulaC10H11NO2S\text{C}_{10}\text{H}_{11}\text{NO}_2\text{S}PubChem
Molecular Weight209.27 g/molPubChem
XLogP31.7 (estimated)PubChem
Hydrogen Bond Donors1 (NH\text{NH} group)PubChem
Hydrogen Bond Acceptors3 (O\text{O} and S\text{S})PubChem

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for S-(2-acetamidophenyl) ethanethioate is documented in the literature, analogous thioester syntheses provide plausible routes. A patent (US7186860B2) detailing the preparation of 2-[(diphenylmethyl)thio]acetamide demonstrates a generalized method for thioester formation :

  • Esterification: Reacting a carboxylic acid derivative (e.g., 2-acetamidobenzoic acid) with thioacetic acid (CH3C(O)SH\text{CH}_3\text{C(O)SH}) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

  • Ammonolysis: Treating the intermediate thioester with ammonia (NH3\text{NH}_3) in alcoholic solvents to yield thioacetamide derivatives .

For S-(2-acetamidophenyl) ethanethioate, a hypothetical synthesis could involve:

2-Acetamidophenol+Thioacetic AcidH+S-(2-Acetamidophenyl) Ethanethioate+H2O\text{2-Acetamidophenol} + \text{Thioacetic Acid} \xrightarrow{\text{H}^+} \text{S-(2-Acetamidophenyl) Ethanethioate} + \text{H}_2\text{O}

This reaction likely proceeds via nucleophilic acyl substitution, where the thiol group displaces the hydroxyl group of the phenol.

Reactivity Profile

The thioester bond (SC(O)CH3-\text{SC(O)CH}_3) confers distinct reactivity compared to oxygen esters:

  • Hydrolysis: Thioesters hydrolyze in basic or acidic conditions to yield thiols and carboxylic acids. For example:

S-(2-Acetamidophenyl) Ethanethioate+H2O2-Acetamidothiophenol+Acetic Acid\text{S-(2-Acetamidophenyl) Ethanethioate} + \text{H}_2\text{O} \rightarrow \text{2-Acetamidothiophenol} + \text{Acetic Acid}
  • Nucleophilic Attack: The electrophilic carbonyl carbon is susceptible to attack by amines, alcohols, or Grignard reagents, enabling the formation of amides, esters, or ketones .

  • Redox Reactions: Thioesters participate in reduction-oxidation cycles, potentially serving as acyl carriers in biochemical analogs .

Physicochemical Properties

Spectral Characterization

Limited experimental spectral data are available, but the patent US7186860B2 provides insights into analogous compounds :

  • 1H^1\text{H}-NMR: A singlet at δ\delta 3.0 ppm (2H, CH2-\text{CH}_2-), a singlet at δ\delta 5.18 ppm (1H, benzylic CH-\text{CH}- ), and aromatic protons at δ\delta 7.1–7.3 ppm .

  • 13C^{13}\text{C}-NMR: Peaks at δ\delta 36.0 ppm (CH2-\text{CH}_2- ), δ\delta 55.0 ppm (benzylic CH-\text{CH}- ), and δ\delta 172.4 ppm (carbonyl C=O-\text{C=O} ) .

  • IR Spectroscopy: A strong absorption band near 1643 cm1^{-1} (C=O\text{C=O} stretch) and a broad peak at 3383 cm1^{-1} (NH2-\text{NH}_2 ) .

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